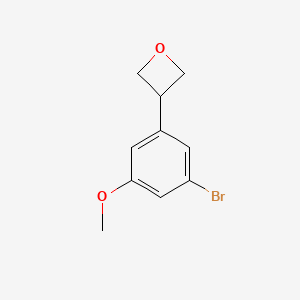

3-(3-Bromo-5-methoxyphenyl)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-(3-bromo-5-methoxyphenyl)oxetane |

InChI |

InChI=1S/C10H11BrO2/c1-12-10-3-7(2-9(11)4-10)8-5-13-6-8/h2-4,8H,5-6H2,1H3 |

InChI Key |

WKZXZQSGIYAALE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2COC2)Br |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 3 3 Bromo 5 Methoxyphenyl Oxetane Derivatives

Ring-Opening Reactions of Oxetanes

The strain within the four-membered ring of oxetanes is a key driver for their reactivity, particularly in ring-opening reactions. acs.orgillinois.edu These transformations can be initiated by a variety of reagents and conditions, including acids, bases, nucleophiles, and Lewis acids. magtech.com.cn The regiochemical and stereochemical outcomes of these reactions are highly dependent on the substitution pattern of the oxetane (B1205548) and the nature of the attacking species.

Acid-Catalyzed Ring Opening Processes

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring can be protonated or coordinated, which activates the ring towards nucleophilic attack. nih.gov This activation facilitates the cleavage of a carbon-oxygen bond, alleviating the ring strain.

Under acidic conditions, the initial step is the protonation of the oxetane oxygen, forming an oxonium ion. khanacademy.orgyoutube.com This process renders the ring significantly more electrophilic and susceptible to attack by even weak nucleophiles. The subsequent nucleophilic attack leads to the cleavage of one of the C-O bonds. The regioselectivity of this cleavage is influenced by the substitution pattern on the oxetane ring. In the case of unsymmetrically substituted oxetanes, the attack generally occurs at the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state, which has significant carbocationic character. magtech.com.cnmasterorganicchemistry.com

For 3-aryl-substituted oxetanes, such as derivatives of 3-(3-bromo-5-methoxyphenyl)oxetane, the benzylic position is particularly activated towards nucleophilic attack under acidic conditions. The stability of the potential benzylic carbocation intermediate plays a crucial role in directing the regioselectivity of the ring-opening.

The regioselectivity of acid-catalyzed ring-opening reactions of unsymmetrical oxetanes is a subject of considerable interest. Generally, the attack of a weak nucleophile occurs at the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This is attributed to electronic effects, where the more substituted carbon can better accommodate the partial positive charge that develops during the SN1-like transition state. masterorganicchemistry.comstackexchange.com

For instance, in the acid-catalyzed opening of epoxides, a related three-membered ring system, the nucleophile preferentially attacks the tertiary carbon over secondary or primary carbons. youtube.comstackexchange.com A similar trend is observed for oxetanes. The stereochemical outcome of these reactions is often a mixture of inversion and retention of configuration, depending on the stability of the carbocationic intermediate and the nature of the nucleophile. If a discrete carbocation is formed, racemization can occur. However, if the nucleophilic attack is concerted with the C-O bond breaking (an SN2-like mechanism), inversion of stereochemistry is expected.

Lewis Acid-Mediated Ring Opening Mechanisms

Lewis acids are highly effective in promoting the ring-opening of oxetanes by coordinating to the oxygen atom, thereby increasing the electrophilicity of the ring carbons. illinois.edunih.gov A variety of Lewis acids, including those based on boron, aluminum, and titanium, have been employed for this purpose. nih.govmdpi.comrsc.org

Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for activating oxetanes towards nucleophilic attack. scite.airesearchgate.net The mechanism involves the coordination of the Lewis acidic boron atom to the lone pair of electrons on the oxetane oxygen. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack.

For example, the BF₃·OEt₂-catalyzed ring-opening of oxetanes with ylides has been reported to proceed in good to excellent yields. researchgate.net Similarly, the reaction of oxetanes with lithium acetylides in the presence of BF₃·OEt₂ leads to the formation of ring-opened products. scite.ai The regioselectivity of these reactions is generally governed by the attack of the nucleophile at the sterically less hindered carbon atom in an SN2-type fashion, although electronic factors can also play a significant role, especially with 3-aryl substituted oxetanes.

Table 1: Examples of Boron-Based Lewis Acid-Catalyzed Oxetane Ring-Opening

| Oxetane Substrate | Nucleophile | Lewis Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexen-1-one derived ylide | Oxetane | BF₃·OEt₂ | Ring-opened oxetane product | 88 | researchgate.net |

| Oxetane | Lithium acetylide | BF₃·OEt₂ | Ring-opened alkyne | - | scite.ai |

| 3-Aryl-3-hydroxyoxetane | 4-Substituted phenols | Tf₂NH (Brønsted acid) | Friedel-Crafts-type adduct | - | nih.gov |

| 2-Aryloxetanes | Aryl borates | - | β-Aryloxy alcohols | up to 86 | acs.org |

This table is illustrative and may not directly involve 3-(3-Bromo-5-methoxyphenyl)oxetane due to a lack of specific literature. The examples demonstrate the general reactivity of oxetanes with boron-based Lewis acids and related acid catalysis.

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and Lewis bases, have emerged as powerful catalysts for the activation of small molecules. bohrium.com Recently, FLPs have been successfully applied to the reductive opening of oxetanes. acs.orgacs.org

A study by Huang and coworkers demonstrated that the combination of B(C₆F₅)₃ (a strong Lewis acid) and a hydrosilane (a hydride source) can effectively catalyze the reductive opening of 3-aryloxetanes. acs.orgacs.org The proposed mechanism begins with the formation of a silylium (B1239981) ion from the reaction of B(C₆F₅)₃ and the hydrosilane. acs.org This highly electrophilic silylium ion then activates the oxetane by coordinating to the oxygen atom, forming an oxonium ion. Subsequent attack by the hydride equivalent, [HB(C₆F₅)₃]⁻, leads to the ring-opened silyl (B83357) ether product. acs.org

Interestingly, in the case of 3-aryl oxetanes, this reaction can proceed with an unexpected aryl migration, leading to a double hydrosilylation product. acs.orgacs.orgnih.gov This novel reactivity highlights the unique potential of FLP catalysis in oxetane chemistry. The choice of the hydrosilane and the specific borane (B79455) catalyst, with B(C₆F₅)₃ being particularly effective, is crucial for the efficiency and selectivity of the reaction. acs.org

Table 2: Reductive Opening of 3-Aryl Oxetanes Catalyzed by a Frustrated Lewis Pair

| Oxetane Substrate (3-Aryl Oxetane) | Hydrosilane | Lewis Acid Catalyst | Product Type | Key Intermediate | Reference |

|---|---|---|---|---|---|

| General 3-Aryl Oxetane | Et₃SiH | B(C₆F₅)₃ | Double hydrosilylation with aryl migration | Phenonium ion | acs.orgacs.orgnih.gov |

| General 3-Aryl Oxetane | Hydrosilane | B(C₆F₅)₃ | Simple hydrosilylative opening | Oxonium ion | acs.orgnih.gov |

This table illustrates the general findings on FLP-catalyzed reductive opening of 3-aryl oxetanes. Specific data for the 3-(3-bromo-5-methoxyphenyl)oxetane derivative was not available in the provided search results.

Nucleophilic Ring Opening Reactions

The inherent ring strain of the oxetane core, estimated to be around 25.5 kcal/mol, is a significant driving force for nucleophilic ring-opening reactions. beilstein-journals.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen.

The ring-opening of oxetanes with oxygen, nitrogen, and sulfur nucleophiles is a well-established method for the synthesis of 1,3-difunctionalized compounds. magtech.com.cnresearchgate.net The regioselectivity of the attack is a critical aspect of these transformations. Generally, under neutral or basic conditions, strong nucleophiles preferentially attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn However, in the presence of an acid catalyst, the reaction can be directed to the more substituted carbon, proceeding through a more SN1-like transition state. magtech.com.cn

For 3-aryl substituted oxetanes like 3-(3-bromo-5-methoxyphenyl)oxetane, the electronic effects of the aryl substituent can also influence the regioselectivity. The development of catalytic asymmetric ring-opening reactions has further expanded the utility of this methodology, providing access to chiral building blocks. rsc.org For instance, chiral Brønsted acids have been employed as catalysts to achieve high enantioselectivity in the addition of various nucleophiles to 3-substituted oxetanes. rsc.org

The reaction of 3-(phenyl)oxetane with 2(3H)-benzothiazolethione, a sulfur nucleophile, has been shown to proceed stereoselectively to yield a chiral mercapto alcohol. acs.org This highlights the potential for sulfur nucleophiles to participate in stereospecific ring-opening reactions. Similarly, nitrogen nucleophiles are utilized in intramolecular ring-opening strategies, as demonstrated in the total synthesis of complex natural products. acs.org Peroxides, acting as oxygen nucleophiles, have also been used for the stereoselective ring-opening of enantiomerically enriched oxetanes. researchgate.net

Table 1: Representative Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile Type | Reagent Example | Product Type | Key Features |

| Oxygen | H₂O₂, Alkyl peroxides | 1,3-Diols | Stereoselective for enantiomerically enriched oxetanes. researchgate.net |

| Nitrogen | Amines, Azides | 3-Amino-1-propanols | Can be used in intramolecular cyclizations. acs.org |

| Sulfur | Thiols, Mercaptides | 3-Thio-1-propanols | Can proceed with high stereoselectivity. acs.org |

Halogen-Based Nucleophile Interactions

Halogen-based nucleophiles, typically derived from hydrohalic acids or acyl halides, are effective for the ring-opening of oxetanes. researchgate.net The reaction often requires acid catalysis to activate the oxetane oxygen, facilitating the nucleophilic attack. For instance, concentrated hydrobromic and hydroiodic acids can open the oxetane ring at room temperature. researchgate.net The use of reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) offers a mild and highly regioselective method for ring-opening, with the nucleophile attacking the less-substituted carbon. researchgate.net In the context of 3-(3-bromo-5-methoxyphenyl)oxetane, the inherent bromo-substituent on the phenyl ring provides an additional reactive site that must be considered during reaction design.

Organometallic reagents, such as organolithiums and Grignard reagents, are potent nucleophiles capable of inducing the ring cleavage of oxetanes. researchgate.net These reactions typically proceed with the nucleophile attacking one of the oxetane ring carbons. The presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can enhance the reactivity and influence the regioselectivity of the ring-opening. researchgate.net The choice of the organometallic reagent and reaction conditions is crucial for controlling the outcome of the reaction.

Rearrangement and Ring Expansion Reactions

Beyond simple ring-opening, oxetanes can undergo more complex transformations, including rearrangements and ring expansions, leading to the formation of larger heterocyclic systems.

The ring expansion of oxetanes to five-membered rings, such as tetrahydrofurans, can be achieved through various mechanistic pathways. rsc.org One notable method involves the reaction of oxetanes with carbenes, which leads to the formation of an ylide intermediate. rsc.org Subsequent rearrangement of this ylide results in the expanded ring system. rsc.org Computational studies, including DFT calculations, have been instrumental in elucidating the mechanism, suggesting that the ring expansion can proceed via a diradical pathway. rsc.org The stereochemical outcome of these reactions can be highly dependent on the nature of the heteroatom in the ylide, with distinct differences observed between oxygen and sulfur ylides. rsc.org

Three primary mechanistic pathways have been proposed for the rearrangement of epoxy esters to oxetane esters, a transformation relevant to the biosynthesis of oxetane-containing natural products like paclitaxel: a neutral-concerted pathway, an acid-catalyzed route, and a dissociative pathway. acs.orgresearchgate.net Mechanistic investigations combining experimental work with computational methods, such as DFT calculations, are crucial for understanding the intricate details of these reaction pathways. ruhr-uni-bochum.de

An intriguing reactivity mode of 3-aryl-substituted oxetanes involves an unexpected aryl migration during reductive ring-opening processes. acs.org The use of frustrated Lewis pairs (FLPs), such as those derived from B(C₆F₅)₃ and a hydrosilane, can catalyze a double hydrosilylation process that results in the migration of the aryl group. acs.org This reaction proceeds through the formation of an oxonium ion intermediate, which is then attacked by a boryl hydride anion. acs.org The choice of the hydrosilane and the Lewis acid is critical for the selectivity and efficiency of this transformation. acs.org This novel reaction highlights the potential for complex skeletal rearrangements in oxetane chemistry, offering a unique pathway to structurally diverse products.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituted aromatic ring of 3-(3-bromo-5-methoxyphenyl)oxetane is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 3-(3-bromo-5-methoxyphenyl)oxetane with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The general stability of the oxetane ring under typical Suzuki-Miyaura conditions suggests that this transformation should be feasible.

Buchwald-Hartwig Amination: The direct formation of arylamines can be achieved through the Buchwald-Hartwig amination. Reacting 3-(3-bromo-5-methoxyphenyl)oxetane with various primary or secondary amines in the presence of a suitable palladium catalyst and a strong base would yield the corresponding 3-(3-amino-5-methoxyphenyl)oxetane derivatives. The choice of phosphine (B1218219) ligand on the palladium catalyst would be crucial to optimize the reaction yield and scope.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. This would involve the coupling of 3-(3-bromo-5-methoxyphenyl)oxetane with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would provide access to a variety of alkynyl-substituted oxetane derivatives.

A representative table of potential palladium-catalyzed cross-coupling reactions is presented below, illustrating the expected products.

| Coupling Partner | Reaction Name | Catalyst System (Example) | Expected Product |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 3-(3-phenyl-5-methoxyphenyl)oxetane |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | 3-(3-anilino-5-methoxyphenyl)oxetane |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(3-(phenylethynyl)-5-methoxyphenyl)oxetane |

Nucleophilic Aromatic Substitution Considerations

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in 3-(3-bromo-5-methoxyphenyl)oxetane is generally not favored. The benzene (B151609) ring is not sufficiently activated by electron-withdrawing groups to facilitate the addition-elimination mechanism typical for SNA reactions. The presence of the electron-donating methoxy (B1213986) group further deactivates the ring towards nucleophilic attack. Therefore, alternative strategies, such as the palladium-catalyzed reactions mentioned above, are the preferred methods for functionalizing the bromine-bearing carbon.

Halogen-Metal Exchange Reactions

Halogen-metal exchange offers a powerful method to convert the carbon-bromine bond into a carbon-metal bond, creating a potent nucleophilic species.

This transformation is typically achieved by treating 3-(3-bromo-5-methoxyphenyl)oxetane with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting aryllithium species is highly reactive and can be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Alternatively, a Grignard reagent can be formed through reaction with magnesium metal. The resulting organomagnesium compound is a less reactive but still highly useful nucleophile.

The table below outlines potential products from halogen-metal exchange followed by electrophilic quench.

| Reagent Sequence | Intermediate | Electrophile | Final Product |

| 1. n-BuLi, THF, -78 °C | 3-(3-lithio-5-methoxyphenyl)oxetane | DMF | 3-formyl-5-(oxetan-3-yl)benzaldehyde |

| 2. Mg, THF | 3-(3-(bromomagnesio)-5-methoxyphenyl)oxetane | CO₂ | 3-methoxy-5-(oxetan-3-yl)benzoic acid |

| 3. t-BuLi, THF, -78 °C | 3-(3-lithio-5-methoxyphenyl)oxetane | (CH₃)₃SiCl | 3-(3-methoxy-5-(trimethylsilyl)phenyl)oxetane |

Reactions Involving the Methoxy Substituent

The methoxy group also provides opportunities for further functionalization of the aromatic ring.

Electrophilic Aromatic Substitution Patterns

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. In 3-(3-bromo-5-methoxyphenyl)oxetane, the positions ortho and para to the methoxy group are positions 2, 4, and 6 of the phenyl ring. Position 3 is blocked by the bromine atom, and position 5 is occupied by the oxetane substituent. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions. The steric bulk of the oxetane group might influence the regioselectivity, potentially favoring substitution at the less hindered C4 and C6 positions.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(3-bromo-5-methoxy-4-nitrophenyl)oxetane and 3-(3-bromo-5-methoxy-6-nitrophenyl)oxetane |

| Bromination | Br₂, FeBr₃ | 3-(3,4-dibromo-5-methoxyphenyl)oxetane and 3-(3,6-dibromo-5-methoxyphenyl)oxetane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4-acetyl-3-bromo-5-methoxyphenyl)oxetane and 3-(6-acetyl-3-bromo-5-methoxyphenyl)oxetane |

Demethylation Strategies

The methoxy group can be cleaved to reveal a phenol, which is a valuable functional group for further derivatization. Standard demethylation reagents such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) would be effective for this transformation. The resulting 3-bromo-5-(oxetan-3-yl)phenol could then participate in a range of reactions specific to phenols, such as O-alkylation, O-acylation, and the Williamson ether synthesis.

Stability and Degradation Pathways of Aryl Oxetanes

The reactivity of the oxetane ring in 3-(3-Bromo-5-methoxyphenyl)oxetane is largely dictated by the interplay of ring strain and the electronic effects of its substituents. The presence of the aryl group at the 3-position can stabilize potential cationic intermediates, influencing the pathways of acid-catalyzed ring-opening reactions.

The oxetane moiety, while offering unique three-dimensional structure, can be prone to ring-opening under harsh conditions, particularly high temperatures and acidic environments. acs.org The stability of the oxetane ring is influenced by its substitution pattern. acs.org

Thermal Stability:

Acidic Stability:

Oxetane rings are known to be susceptible to ring-opening under acidic conditions. acs.org This process is often initiated by the protonation of the oxetane oxygen, followed by nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of the ring-opening is influenced by the substitution pattern on the oxetane ring. For 3-aryl-substituted oxetanes, the benzylic position can stabilize a carbocation intermediate, facilitating ring-opening.

Studies on 3,3-disubstituted oxetanes have shown that the presence of an internal nucleophile can promote ring-opening under acidic conditions. acs.org Furthermore, investigations into the stability of oxetane ethers have revealed that while they can be stable under a range of conditions, some derivatives show instability in strong aqueous acid. For example, a secondary alcohol-derived oxetane ether showed significant degradation after 24 hours at 37 °C in 1 M aqueous HCl, which is presumed to occur through the reformation of an oxetane carbocation. rsc.org This highlights the influence of steric and electronic factors on the stability of the oxetane ring in an acidic environment. rsc.org

| Condition | Compound Type | Observations | Reference |

| High Temperature | Di(arylcarbazole)-substituted oxetanes | High thermal stability (Td5 up to 391 °C) | mdpi.comresearchgate.net |

| 80 °C in DMSO/Toluene | Oxetane ether | Excellent recovery | rsc.org |

| 1 M aqueous HCl, 37 °C | Secondary alcohol oxetane ether | Significant degradation after 24h | rsc.org |

| Acidic Conditions (General) | Oxetane rings | Prone to ring-opening | acs.org |

The photochemical behavior of oxetanes is a complex field, with degradation pathways being highly dependent on the molecular structure and the reaction conditions, such as the presence of a photosensitizer. nih.gov

Direct Photolysis (Singlet Excited State):

In the absence of a sensitizer (B1316253), direct irradiation of some oxetanes can lead to cleavage from the first excited singlet state (S1). nih.gov A well-documented pathway is the retro-Paternò–Büchi reaction, which involves the cleavage of the oxetane ring into a carbonyl compound and an alkene. nih.gov For certain spirocyclic oxetanes, this photocycloreversion has been observed to proceed via a C-O bond scission, yielding formaldehyde (B43269) and a tetrasubstituted alkene. nih.gov This process can be extremely fast, occurring on a femtosecond to picosecond timescale without a detectable intermediate. nih.gov

Sensitized Photolysis (Triplet Excited State):

In the presence of a photosensitizer, the triplet excited state (T1) of the oxetane can be populated. nih.gov This often leads to a different degradation pathway. For instance, in the presence of a thioxanthone sensitizer, spirocyclic oxetanes have been shown to cleave via an initial C-C bond scission at the spirocyclic carbon atom. nih.gov This results in the formation of an isatin (B1672199) and a 1,1-diarylethene. nih.gov The efficiency of this process can be influenced by the ability of the sensitizer to interact with the oxetane enantiomers. nih.gov

The photochemical degradation of 3-(3-Bromo-5-methoxyphenyl)oxetane would likely involve the aryl chromophore absorbing light. The presence of the bromine atom could also influence the photochemical reactivity, potentially promoting intersystem crossing to the triplet state. The specific degradation products would depend on whether the reaction proceeds from the singlet or triplet excited state, leading to either C-O or C-C bond cleavage of the oxetane ring.

| Excitation Condition | Excited State | Cleavage Pathway | Typical Products | Reference |

| Direct Irradiation (no sensitizer) | Singlet (S1) | C-O bond scission (Retro-Paternò–Büchi) | Carbonyl compound and alkene | nih.gov |

| Sensitized Irradiation | Triplet (T1) | C-C bond scission | Different carbonyl and alkene fragments | nih.gov |

Computational and Theoretical Investigations of 3 3 Bromo 5 Methoxyphenyl Oxetane

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of 3-(3-bromo-5-methoxyphenyl)oxetane are fundamental to its chemical behavior. Computational chemistry offers powerful tools to predict these characteristics with a high degree of accuracy.

Quantum Chemical Calculations of Bond Angles and Dihedral Angles

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in determining the optimized geometry of a molecule, including its bond angles and dihedral angles. For 3-(3-bromo-5-methoxyphenyl)oxetane, these calculations would reveal the precise spatial arrangement of its constituent atoms.

The geometry of the oxetane (B1205548) ring is of particular interest. While often depicted as a planar square, the unsubstituted oxetane molecule is known to be slightly puckered. This puckering is a balance between angle strain and torsional strain. The substitution of a 3-bromo-5-methoxyphenyl group at the 3-position of the oxetane ring would be expected to influence this puckering, as well as the orientation of the phenyl ring relative to the oxetane moiety.

Table 1: Representative Calculated Bond Angles and Dihedral Angles for Unsubstituted Oxetane

| Parameter | Calculated Value |

| C-O-C Bond Angle | ~92° |

| C-C-C Bond Angle | ~88° |

| O-C-C Bond Angle | ~90° |

| Ring Puckering Dihedral Angle | ~10-15° |

Note: These values are approximate and can vary depending on the level of theory and basis set used in the calculation. For 3-(3-bromo-5-methoxyphenyl)oxetane, the C-C-C bond angle at the point of substitution would be larger, and the dihedral angle describing the orientation of the phenyl ring would be a key parameter.

Intrinsic Ring Strain Energy Quantification

The oxetane ring in 3-(3-bromo-5-methoxyphenyl)oxetane possesses significant ring strain due to its four-membered structure, where the bond angles deviate substantially from the ideal tetrahedral angle of 109.5°. This strain energy is a critical factor in the reactivity of the molecule, as the release of this strain can be a powerful thermodynamic driving force for ring-opening reactions.

The intrinsic ring strain energy can be quantified computationally by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. For the parent oxetane, the ring strain is estimated to be around 25-26 kcal/mol. The presence of the bulky 3-bromo-5-methoxyphenyl substituent may slightly alter this value due to steric interactions.

Table 2: Comparison of Ring Strain Energies in Small Cyclic Ethers

| Cyclic Ether | Ring Strain Energy (kcal/mol) |

| Oxirane (3-membered) | ~27 |

| Oxetane (4-membered) | ~26 |

| Tetrahydrofuran (B95107) (5-membered) | ~6 |

| Tetrahydropyran (6-membered) | ~1 |

This table clearly illustrates the high-energy nature of the oxetane ring compared to its larger homologues.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as their spatial distribution, provide invaluable insights into a molecule's reactivity.

For 3-(3-bromo-5-methoxyphenyl)oxetane, computational methods would be used to calculate the energies of these frontier orbitals.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (i.e., act as a nucleophile). In this molecule, the HOMO is likely to have significant contributions from the lone pairs of the oxygen atom in the oxetane ring and the π-system of the methoxy-substituted benzene (B151609) ring.

LUMO: The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons (i.e., act as an electrophile). The LUMO would be expected to have significant contributions from the antibonding orbitals of the strained C-O bonds in the oxetane ring and the C-Br bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Computational software can also visualize the 3D shapes of these orbitals, indicating the likely sites of electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to map out the energetic landscape of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. A key application of DFT is the location and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the energy barrier that must be overcome for a reaction to occur.

For reactions involving 3-(3-bromo-5-methoxyphenyl)oxetane, such as nucleophilic ring-opening, DFT calculations could be employed to:

Identify the structure of the transition state: This would reveal the geometry of the atoms as bonds are being broken and formed.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the rate of the reaction.

Investigate the influence of catalysts or reaction conditions: DFT can model how different environments affect the activation energy.

For instance, in a hypothetical acid-catalyzed ring-opening, DFT could model the protonation of the oxetane oxygen, followed by the nucleophilic attack, and calculate the energies of all intermediates and transition states along this pathway.

Ab Initio Calculations of Reaction Energetics

Ab initio (from first principles) quantum chemistry methods are another class of computational techniques that can be used to study reaction energetics. These methods are generally more computationally expensive than DFT but can offer higher accuracy in some cases.

For example, in a ring-opening polymerization of 3-(3-bromo-5-methoxyphenyl)oxetane, ab initio calculations could predict the enthalpy change per monomer unit, providing insight into the feasibility and energetic driving force of the polymerization process.

Solvation Models and Their Impact on Reactivity Predictions

The reactivity of 3-(3-Bromo-5-methoxyphenyl)oxetane in different chemical environments is significantly influenced by the solvent. Computational solvation models are therefore essential for accurately predicting its reaction pathways and kinetics. Both explicit and implicit solvation models are employed to simulate the solvent effects.

Explicit solvation models involve the specific inclusion of a number of solvent molecules around the solute, offering a detailed picture of solute-solvent interactions, such as hydrogen bonding. For instance, in a protic solvent like methanol (B129727), the oxygen atom of the oxetane ring can act as a hydrogen bond acceptor. acs.org An explicit model would place methanol molecules in the first solvation shell, allowing for the direct calculation of the energy and geometry of these hydrogen bonds.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is effective in capturing the bulk electrostatic effects of the solvent on the solute. The choice of solvation model can have a considerable impact on the predicted energy barriers of reactions involving 3-(3-Bromo-5-methoxyphenyl)oxetane. For example, the ring-opening of the oxetane, a key reaction pathway, is highly sensitive to solvent polarity. researchgate.net

The following table illustrates hypothetical activation energies for a nucleophilic attack on the oxetane ring of 3-(3-Bromo-5-methoxyphenyl)oxetane in different solvents, as predicted by various solvation models.

| Solvent | Dielectric Constant | Solvation Model | Predicted Activation Energy (kcal/mol) |

| Gas Phase | 1 | None | 25.8 |

| Toluene | 2.4 | PCM | 23.5 |

| Dichloromethane (B109758) | 8.9 | PCM | 21.7 |

| Methanol | 32.7 | PCM | 19.9 |

| Methanol | 32.7 | Explicit (8 molecules) + PCM | 19.2 |

| Water | 78.4 | PCM | 18.5 |

This table presents illustrative data based on established principles of solvation effects on reaction barriers.

As the data suggests, increasing solvent polarity is predicted to lower the activation energy, thereby accelerating the reaction rate. The hybrid model, combining explicit solvent molecules with a polarizable continuum, often provides the most accurate predictions by capturing both specific and bulk solvent effects. researchgate.net

Substituent Effects on Reactivity and Selectivity

The bromo and methoxy (B1213986) groups at the meta positions of the phenyl ring play a crucial role in modulating the electronic properties and steric environment of 3-(3-Bromo-5-methoxyphenyl)oxetane, thereby influencing its reactivity and selectivity.

The electronic nature of the substituents on the phenyl ring directly affects the reactivity of the oxetane moiety. The methoxy group (-OCH₃) is an electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the bromo group (-Br) is an electron-withdrawing group through induction, while also being a weak deactivator through resonance.

These opposing electronic effects create a complex electron distribution on the phenyl ring, which in turn influences the reactivity of the oxetane. Density Functional Theory (DFT) calculations can be used to quantify these effects by calculating atomic charges, such as Mulliken charges, on the atoms of the molecule.

Below is a hypothetical table of calculated Mulliken charges for key atoms in 3-(3-Bromo-5-methoxyphenyl)oxetane, illustrating the electronic influence of the substituents.

| Atom | Mulliken Charge (a.u.) |

| Oxetane Oxygen | -0.45 |

| C1 (ipso-carbon) | +0.12 |

| C3 (bromo-substituted) | +0.05 |

| C5 (methoxy-substituted) | -0.18 |

| Bromine | -0.08 |

| Methoxy Oxygen | -0.35 |

This table presents illustrative data based on the known electronic effects of the substituents.

The calculated charges would likely show that the methoxy group increases the electron density at the ortho and para positions relative to it, while the bromo group withdraws electron density. This altered electron distribution can affect the susceptibility of the phenyl ring to electrophilic or nucleophilic attack and can also electronically influence the oxetane ring through the sigma framework.

The substituents on the phenyl ring also exert steric effects that can influence the molecule's conformation and reactivity. The bromo and methoxy groups can restrict the rotation around the C-C bond connecting the phenyl and oxetane rings, potentially leading to a "conformational locking" effect where certain rotational isomers are favored. acs.org

The puckered nature of the oxetane ring is also influenced by the 3-substituent. acs.org While the unsubstituted oxetane ring is nearly planar, the presence of the bulky 3-(3-bromo-5-methoxyphenyl) group would likely induce a more puckered conformation to alleviate steric strain. doi.org This puckering can affect the accessibility of the oxetane oxygen's lone pairs for coordination and the trajectory of nucleophilic attack on the ring carbons. researchgate.net

The steric hindrance provided by the substituents can also direct the regioselectivity of reactions. For example, in reactions involving the phenyl ring, the positions adjacent to the bulky substituents may be sterically shielded, favoring reaction at less hindered sites.

Molecular Dynamics Simulations for Conformational Sampling

To fully explore the conformational landscape of 3-(3-Bromo-5-methoxyphenyl)oxetane, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the relative populations of different conformers.

Key parameters that can be extracted from MD simulations include the distribution of dihedral angles, such as the one defining the rotation of the phenyl group relative to the oxetane ring, and the puckering parameters of the oxetane ring.

The following table provides a hypothetical summary of results from a molecular dynamics simulation of 3-(3-Bromo-5-methoxyphenyl)oxetane.

| Parameter | Description | Mean Value | Standard Deviation |

| Dihedral Angle (C-C-C-O) | Rotation of phenyl vs. oxetane | 45.2° | 15.5° |

| Oxetane Puckering Angle | Deviation from planarity | 12.8° | 3.2° |

| End-to-End Distance | Distance between Br and oxetane O | 7.8 Å | 0.5 Å |

This table presents illustrative data that could be obtained from a molecular dynamics simulation.

The results of such simulations can reveal the preferred orientation of the substituted phenyl ring with respect to the oxetane, which has implications for its reactivity and intermolecular interactions. The flexibility of the molecule, as indicated by the standard deviations of the geometric parameters, is also a critical factor in its chemical behavior.

Advanced Synthetic Applications and Materials Science Relevance

Oxetanes as Versatile Intermediates in Organic Synthesis

The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, a characteristic that has been widely exploited in organic synthesis to introduce valuable 1,3-difunctionalized motifs. beilstein-journals.orgresearchgate.net The presence of an aryl substituent, as in 3-(3-bromo-5-methoxyphenyl)oxetane, can influence the regioselectivity of these ring-opening reactions.

Construction of Complex Polycyclic and Heterocyclic Systems

The ring-opening of oxetanes provides access to linear chains that can be subsequently cyclized to form larger, more complex ring systems. researchgate.netrsc.orgrsc.org For instance, the acid-catalyzed reaction of an oxetane (B1205548) with a nucleophile can generate a 1,3-diol derivative, which can then undergo further transformations to yield various heterocyclic or polycyclic structures. The bromo and methoxy (B1213986) groups on the phenyl ring of 3-(3-bromo-5-methoxyphenyl)oxetane offer handles for further functionalization, such as cross-coupling reactions or electrophilic aromatic substitution, enabling the construction of intricate molecular architectures. While direct examples involving this specific compound are scarce, the general principle of using substituted oxetanes to build complex frameworks is a well-established synthetic strategy. beilstein-journals.org

Synthesis of Chiral Synthons

Applications in Polymer Chemistry

The reactivity of the oxetane ring also lends itself to applications in polymer science, where they can be used as monomers for polymerization or as crosslinking agents to modify polymer properties. google.com

Monomers for Ring-Opening Polymerization (ROP)

Oxetanes, particularly those substituted at the 3-position, are known to undergo cationic ring-opening polymerization (ROP) to produce polyethers. google.comresearchgate.net The polymerization is typically initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to ring cleavage and propagation of the polymer chain. The resulting polyethers can possess unique properties depending on the nature of the substituents on the oxetane monomer. In the case of 3-(3-bromo-5-methoxyphenyl)oxetane, the resulting polyether would feature a regularly spaced aromatic group with bromo and methoxy functionalities along the polymer backbone. These functional groups could be further modified post-polymerization to tune the material's properties, such as solubility, thermal stability, and refractive index.

Crosslinkers in Polymer Networks

Oxetane-containing molecules can act as effective crosslinkers in polymer systems. rsc.orgep2-bayreuth.de Upon activation, typically by heat or a photoacid generator, the oxetane rings can open and react with functional groups on other polymer chains, forming a crosslinked network. koreascience.kr This process can significantly enhance the thermal and mechanical stability of the material. The difunctionality inherent in a molecule like 3-(3-bromo-5-methoxyphenyl)oxetane (the oxetane ring and the bromo-aromatic group) could be exploited to create novel polymer networks with tailored properties. For example, the oxetane could participate in crosslinking while the bromo-group could be used for subsequent grafting of other polymer chains.

Role in Catalyst and Ligand Design

No scholarly articles or patents were identified that specifically describe the use of 3-(3-Bromo-5-methoxyphenyl)oxetane in the design or synthesis of catalysts or ligands. The literature on oxetanes in catalysis is broad, but does not pinpoint this particular compound as a key building block or scaffold.

Exploration of Novel Chemical Space

While the oxetane motif is recognized for its ability to introduce novel three-dimensional chemical space in drug discovery, research explicitly detailing the exploration of chemical space using 3-(3-Bromo-5-methoxyphenyl)oxetane as a starting point is not available.

Design and Synthesis of Compound Libraries

There are no specific examples in the retrieved literature of compound libraries being designed or synthesized based on the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold. General methods for creating libraries of 3,3-disubstituted oxetanes exist, but their direct application to this specific compound is not documented.

Development of New Reagents and Methodologies Based on Oxetane Reactivity

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives?

Michael addition reactions using 3-(nitromethylene)oxetane as a building block are effective. This involves 1,4-conjugate additions with brominated aromatic nucleophiles under mild conditions (THF/acetonitrile, 0–25°C). Maintain a 1:1.05 stoichiometric ratio (oxetane:nucleophile) to minimize side reactions. Yields typically range 60–85% for analogous compounds .

Q. How can thermal decomposition characteristics be experimentally determined?

Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at 5–10°C/min under nitrogen. For brominated oxetanes, decomposition onset temperatures often fall between 160–200°C. Pair with mass spectrometry (MS) to monitor gas evolution (e.g., HBr release) and calculate enthalpy using RDX (ΔHdec = 159 kJ/mol) as a reference .

Q. What structural characterization techniques are essential for substituted oxetanes?

Single-crystal X-ray diffraction (resolution < 0.8 Å) and multinuclear NMR (¹H, ¹³C, ¹⁴N) are critical. For brominated derivatives, analyze Br···O interactions (3.2–3.4 Å) and anisotropic displacement parameters to assess crystal stability. Hirshfeld surface analysis (CrystalExplorer V17.5) quantifies non-covalent interactions influencing sensitivity .

Q. What are standard protocols for sensitivity testing?

Follow BAM standards:

- Impact Sensitivity (IS): Use a fallhammer apparatus (threshold: ≥40 J for "less sensitive" classification).

- Friction Sensitivity (FS): Employ a Julius Peters apparatus (threshold: ≥360 N). Calibrate with RDX (IS = 7.4 J, FS = 120 N) for comparative analysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and empirical sensitivity data?

Implement a three-tier validation:

- Hirshfeld surface recalculation with updated electron density models.

- Small-scale sensitivity tests (BAM/SSRT) under controlled humidity.

- Molecular dynamics simulations to model crystal lattice responses. For brominated oxetanes, prioritize halogen···π interactions often missed in standard analyses .

Q. What computational strategies predict detonation performance?

Use multiscale modeling:

- Gas-phase DFT (B3LYP/6-311++G ):** Calculate heat of formation (ΔHf).

- EXPLO5 V6.04: Simulate detonation velocity (e.g., 6,950–7,686 m/s) and pressure (16.9–23.5 GPa) using the Becker-Kistiakowsky-Wilson equation.

- Materials Studio 8.0: Predict molecular packing via COMPASS II forcefield. Adjust oxygen balance for bromine’s electron-withdrawing effects .

Q. How to design primary explosive screening protocols?

Modified NATO STANAG 4489 standards:

- Phase 1: Thermal ignition (300°C heated copper block).

- Phase 2: Deflagration-to-detonation transition (DDT) in steel tubes.

- Phase 3: Small-scale shock reactivity testing (SSRT) with <100 mg samples. Monitor Br₂ gas evolution via UV-Vis (λmax = 415 nm) to assess halogen-driven decomposition .

Q. Which structural modifications improve thermal stability without compromising performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.